molecular formula C22H26N6O6 B13941613 N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 336620-79-2

N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13941613
CAS No.: 336620-79-2
M. Wt: 470.5 g/mol
InChI Key: GUILQBDJEAXUBJ-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family This compound is characterized by its unique structure, which includes two 3,5-dimethoxyphenyl groups and a tetrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Tetrazine Core: The tetrazine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under controlled conditions.

    Attachment of 3,5-Dimethoxyphenyl Groups: The 3,5-dimethoxyphenyl groups are introduced via nucleophilic substitution reactions, where the tetrazine core reacts with 3,5-dimethoxyphenyl halides in the presence of a base.

    Formation of the Dicarboxamide Groups: The dicarboxamide groups are formed through amidation reactions, where the tetrazine core reacts with appropriate amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the tetrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Reagents like halides, bases, and acids are employed under controlled conditions.

Major Products

    Oxidation: Formation of tetrazine oxides.

    Reduction: Formation of reduced tetrazine derivatives.

    Substitution: Formation of substituted tetrazine derivatives with various functional groups.

Scientific Research Applications

N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific structural features, such as the presence of 3,5-dimethoxyphenyl groups and a tetrazine core

Properties

CAS No.

336620-79-2

Molecular Formula

C22H26N6O6

Molecular Weight

470.5 g/mol

IUPAC Name

1-N,4-N-bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C22H26N6O6/c1-13-25-28(22(30)24-16-9-19(33-5)12-20(10-16)34-6)14(2)26-27(13)21(29)23-15-7-17(31-3)11-18(8-15)32-4/h7-12H,1-6H3,(H,23,29)(H,24,30)

InChI Key

GUILQBDJEAXUBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC(=CC(=C2)OC)OC)C)C(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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